4,6-Dichloro-5-fluoro-2-methylpyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 4,6-Dichloro-5-fluoro-2-methylpyrimidine involves key steps including cyclization and chlorination reactions. Guo Lei-ming (2012) explored an efficient synthesis route starting from acetamidine hydrochloride and dimethyl malonate, followed by a chlorination step using phosphorus oxychloride, achieving a significant yield under optimized conditions (Guo, 2012). This synthesis route emphasizes the compound's utility as an intermediate, especially in the production of anticancer drugs like dasatinib.
Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application : “4,6-Dichloro-5-fluoro-2-methylpyrimidine” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Method : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are carried out in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
2. Chemical Intermediate
- Application : “4,6-Dichloro-5-fluoro-2-methylpyrimidine” is used as a chemical intermediate in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .
- Method : It can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This reaction will need solvent dioxane .
- Results : The specific outcomes of this reaction are not provided in the source .
3. Synthesis of Disubstituted Pyrimidines
- Application : “4,6-Dichloro-5-fluoro-2-methylpyrimidine” is used as a starting reagent for the synthesis of disubstituted pyrimidines .
- Method : This involves tandem amination and Suzuki-Miyaura cross-coupling .
- Results : The specific outcomes of this reaction are not provided in the source .
4. Biarylpyrimidine Synthesis
- Application : “4,6-Dichloro-5-fluoro-2-methylpyrimidine” is also used in a biarylpyrimidine synthesis .
- Method : This involves biaryl cross-coupling .
- Results : The specific outcomes of this reaction are not provided in the source .
5. Synthesis of Dasatinib
- Application : “4,6-Dichloro-5-fluoro-2-methylpyrimidine” is used for the synthesis of Dasatinib , a drug used to treat certain types of cancer.
- Method : The specific method of synthesis is not provided in the source .
- Results : The production of Dasatinib, a clinically approved drug for the treatment of certain types of cancer .
6. Pharmacologically Active Decorated Six-Membered Diazines
- Application : “4,6-Dichloro-5-fluoro-2-methylpyrimidine” is used in the synthesis of pharmacologically active decorated six-membered diazines .
- Method : The specific synthetic approaches applied in preparing these compounds are not provided in the source .
- Results : These compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
7. Synthesis of 2-(5-fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Application : “4,6-Dichloro-5-fluoro-2-methylpyrimidine” is used in the synthesis of 2-(5-fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
- Method : This involves the Miyaura borylation reaction conditions (cross-coupling of bis (pinacolato) diboron (B 2 pin 2) with aryl halides and vinyl halides using BISPIN, Pd(dppf)Cl 2 ·DCM, KOAc, dioxane, 100°C, 3.5 h) .
- Results : The specific outcomes of this reaction are not provided in the source .
8. Synthesis of 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine
- Application : “4,6-Dichloro-5-fluoro-2-methylpyrimidine” is used in the synthesis of 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .
- Method : This involves the reaction with piperidine .
- Results : The specific outcomes of this reaction are not provided in the source .
9. Synthesis of Trifluoromethylpyridines
- Application : “4,6-Dichloro-5-fluoro-2-methylpyrimidine” is used in the synthesis of trifluoromethylpyridines .
- Method : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are carried out in the agrochemical and pharmaceutical industries .
- Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Safety And Hazards
4,6-Dichloro-5-fluoro-2-methylpyrimidine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
4,6-dichloro-5-fluoro-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2FN2/c1-2-9-4(6)3(8)5(7)10-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPZWKNMDQSDQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547842 | |
Record name | 4,6-Dichloro-5-fluoro-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-fluoro-2-methylpyrimidine | |
CAS RN |
105806-13-1 | |
Record name | 4,6-Dichloro-5-fluoro-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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